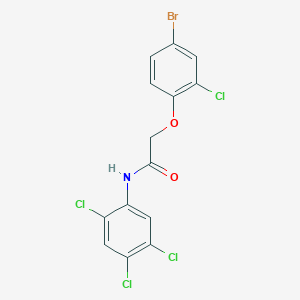![molecular formula C18H15ClN2O5S2 B4629197 2-chloro-4-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]-6-methoxyphenyl 4-methylbenzenesulfonate](/img/structure/B4629197.png)
2-chloro-4-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]-6-methoxyphenyl 4-methylbenzenesulfonate
説明
Thiazolidinones are a class of compounds known for their wide range of biological activities, including antimicrobial, anti-inflammatory, and antitumor properties. The interest in these compounds stems from their unique structural features, which allow for a variety of chemical reactions and modifications to tailor their properties for specific applications. The compound falls into this category, with potential relevance in pharmaceutical and chemical research.
Synthesis Analysis
The synthesis of thiazolidinone derivatives typically involves cyclocondensation reactions of thioureas with chloroacetyl chloride or similar compounds under basic conditions or by employing microwave-assisted synthesis for efficiency. For instance, Sher Ali et al. (2012) reported synthesizing iminothiazolidin-4-one acetate derivatives by cyclocondensation of 1-aroyl-3-aroylthioureas with dimethylacetylene dicarboxylate in methanol at room temperature (Sher Ali et al., 2012).
Molecular Structure Analysis
The molecular structure of thiazolidinone derivatives has been characterized using spectroscopic techniques such as NMR, IR, and X-ray crystallography. The structural analysis reveals the presence of a thiazolidinone core with various substituents influencing the compound's properties and reactivity. For example, compound 2k's structure was confirmed by X-ray crystallography, highlighting the importance of structural analysis in understanding these compounds' function (Sher Ali et al., 2012).
Chemical Reactions and Properties
Thiazolidinone derivatives participate in a variety of chemical reactions, including addition reactions with thiols and amines, and can form complexes with metals. These reactions are crucial for further modifying the compounds' chemical properties and enhancing their biological activity. For example, Nagase (1974) described novel addition reactions of o-aminobenzenethiol to thiazolidones, leading to structurally complex products with potential fungicidal activity (Nagase, 1974).
科学的研究の応用
Anticonvulsant and Benzodiazepine Receptor Agonism
One area of research involves the synthesis and biological evaluation of 4-thiazolidinone derivatives as potential anticonvulsant agents and benzodiazepine receptor agonists. These compounds exhibit considerable anticonvulsant activity in models of electroshock and chemically induced convulsions without impairing learning and memory, indicating their potential for therapeutic applications in epilepsy and related disorders (Faizi et al., 2017).
Aldose Reductase Inhibition
Another research focus is on the synthesis and evaluation of iminothiazolidin-4-one acetate derivatives as inhibitors of aldose reductase, an enzyme involved in diabetic complications. These studies identify compounds with significant inhibitory potency, highlighting their potential as novel drugs for the treatment of diabetic complications (Ali et al., 2012).
Photodynamic Therapy for Cancer
Research on the development of new zinc phthalocyanine derivatives substituted with Schiff base groups containing thiazolidinones has shown promising properties for photodynamic therapy (PDT). These compounds exhibit high singlet oxygen quantum yields, making them potent candidates for Type II photosensitizers in cancer treatment (Pişkin et al., 2020).
Antimicrobial Activity
Thiazolidinone derivatives have also been synthesized and evaluated for their antimicrobial activity. Studies have shown that these compounds possess significant activity against a range of bacterial and fungal pathogens, suggesting their utility in developing new antimicrobial agents (Habib et al., 2012).
Corrosion Inhibition
In the field of materials science, thiazolidinone derivatives have been investigated for their corrosion inhibitory properties on metals in acidic mediums. These studies demonstrate the compounds' effectiveness in protecting metals from corrosion, indicating their potential industrial applications in corrosion prevention (Ehsani et al., 2015).
特性
IUPAC Name |
[4-[(Z)-(2-amino-4-oxo-1,3-thiazol-5-ylidene)methyl]-2-chloro-6-methoxyphenyl] 4-methylbenzenesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O5S2/c1-10-3-5-12(6-4-10)28(23,24)26-16-13(19)7-11(8-14(16)25-2)9-15-17(22)21-18(20)27-15/h3-9H,1-2H3,(H2,20,21,22)/b15-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKJPSPWANYVPCA-DHDCSXOGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=C(C=C(C=C2Cl)C=C3C(=O)N=C(S3)N)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=C(C=C(C=C2Cl)/C=C\3/C(=O)N=C(S3)N)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B4629121.png)
![N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-4-fluorobenzenesulfonamide](/img/structure/B4629135.png)
![N~2~-(3,4-dichlorophenyl)-N~2~-(methylsulfonyl)-N~1~-[4-(1-pyrrolidinylsulfonyl)phenyl]glycinamide](/img/structure/B4629139.png)
![methyl [3-methyl-4-oxo-5-(2-thienylmethylene)-2-thioxo-1-imidazolidinyl]acetate](/img/structure/B4629145.png)
![N-(tert-butyl)-4-oxo-6,7,8,9-tetrahydro-4H-pyrimido[2,1-b][1,3]benzothiazole-3-carboxamide](/img/structure/B4629146.png)


![4,6-dimethyl-2-[2-(4-morpholinyl)-2-oxoethoxy]nicotinonitrile](/img/structure/B4629169.png)

![N-(4-{[3-(3-methoxyphenyl)-3-oxo-1-propen-1-yl]amino}phenyl)acetamide](/img/structure/B4629184.png)
![N~2~-(2,5-dimethylphenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(4-morpholinyl)ethyl]alaninamide](/img/structure/B4629190.png)
![1-(4-chlorophenyl)-5-{[5-(1-piperidinyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4629200.png)
![ethyl 5-(aminocarbonyl)-2-({[4-(2,6-dichlorobenzyl)-1-piperazinyl]acetyl}amino)-4-methyl-3-thiophenecarboxylate](/img/structure/B4629203.png)
![methyl 3-{[(butylamino)carbonyl]amino}-4-methylbenzoate](/img/structure/B4629215.png)